molecular formula C17H17F3N4O2S B2858914 2-(2-acetamido-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide CAS No. 1351605-25-8

2-(2-acetamido-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide

Cat. No.: B2858914
CAS No.: 1351605-25-8
M. Wt: 398.4
InChI Key: DCMZDNWGOYCBRG-UHFFFAOYSA-N
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Description

2-(2-acetamido-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide is a sophisticated organic compound with a unique structure, combining elements like nitrogen, sulfur, and fluorine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-acetamido-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide typically involves multiple steps. One common method starts with the formation of the thiazolopyridine core, which can be achieved through the cyclization of appropriate precursors under controlled conditions. The introduction of the acetamido and trifluoromethylphenyl groups follows through nucleophilic substitution and amidation reactions. Reaction conditions such as temperature, solvents, and catalysts play a crucial role in maximizing yield and purity.

Industrial Production Methods

On an industrial scale, the production of this compound might employ continuous flow chemistry techniques for better efficiency and scalability. Automated reactors with real-time monitoring systems ensure optimal reaction conditions, reducing waste and improving overall yield.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or peracids.

  • Reduction: : Reduction can be achieved with reagents such as lithium aluminum hydride or catalytic hydrogenation.

  • Substitution: : Nucleophilic and electrophilic substitution reactions are common, with reagents such as halides or organometallic compounds.

Common Reagents and Conditions

  • Oxidation: : Reagents like hydrogen peroxide in acetic acid.

  • Reduction: : Lithium aluminum hydride in dry ether.

  • Substitution: : Alkyl halides in the presence of base catalysts.

Major Products Formed

Depending on the reaction type, products can range from hydroxyl derivatives to reduced amines or substituted aromatic compounds.

Scientific Research Applications

2-(2-acetamido-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide is widely studied in various fields:

  • Chemistry: : Used as a building block in organic synthesis, facilitating the creation of more complex molecules.

  • Biology: : Investigated for its potential as an enzyme inhibitor or modulator due to its ability to interact with biological macromolecules.

  • Medicine: : Explored for its therapeutic potential, particularly in developing treatments for diseases involving enzyme dysregulation.

  • Industry: : Utilized in the creation of advanced materials, including polymers with specialized properties.

Mechanism of Action

The compound exerts its effects primarily by interacting with specific molecular targets, such as enzymes or receptors. Its structure allows for strong binding affinity and specificity, which can inhibit or modulate the activity of these targets, leading to therapeutic effects. Pathways involved may include signal transduction mechanisms or metabolic pathways crucial for disease progression.

Comparison with Similar Compounds

Uniqueness

What sets this compound apart is its combination of a thiazolopyridine core with acetamido and trifluoromethylphenyl groups, enhancing its reactivity and potential interactions.

Similar Compounds

  • 2-acetamido-6,7-dihydrothiazolo[5,4-c]pyridine: : Lacks the trifluoromethylphenyl group, resulting in different reactivity.

  • N-(3-(trifluoromethyl)phenyl)acetamide: : Missing the thiazolopyridine core, leading to distinct chemical properties.

  • 2-(2-acetamidothiazol-4-yl)pyridine: : Another structural analog with unique applications and reactivity.

Feel free to dive deeper into any of these sections or let me know if there's something specific you want to explore next!

Properties

IUPAC Name

2-(2-acetamido-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-5-yl)-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F3N4O2S/c1-10(25)21-16-23-13-5-6-24(8-14(13)27-16)9-15(26)22-12-4-2-3-11(7-12)17(18,19)20/h2-4,7H,5-6,8-9H2,1H3,(H,22,26)(H,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCMZDNWGOYCBRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC2=C(S1)CN(CC2)CC(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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